1,2-Benzoxathiin-4(3H)-one, 2,2-dioxide
Overview
Description
1,2-Benzoxathiin-4(3H)-one, 2,2-dioxide: is an organic compound that belongs to the class of benzoxathiin derivatives. This compound is characterized by a benzene ring fused with a dioxathiin ring, which contains sulfur and oxygen atoms. The presence of these heteroatoms imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzoxathiin-4(3H)-one, 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ortho-hydroxybenzenesulfonic acid with suitable reagents to form the benzoxathiin ring system. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzoxathiin-4(3H)-one, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxathiin ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
Scientific Research Applications
1,2-Benzoxathiin-4(3H)-one, 2,2-dioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1,2-Benzoxathiin-4(3H)-one, 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1,2-Benzoxathiin-4(3H)-one, 2,2-dioxide can be compared with other benzoxathiin derivatives and related compounds, such as:
1,2-Benzoxathiin-4-amine, 2,2-dioxide: Similar structure but with an amine group, leading to different reactivity and applications.
1,2-Benzoxathiin-4-amine, 3,4,5,6,7,8-hexahydro-N-methyl-N-phenyl-, 2,2-dioxide: A more complex derivative with additional functional groups, offering unique properties.
The uniqueness of this compound lies in its specific ring structure and the presence of sulfur and oxygen atoms, which confer distinct chemical and physical properties not found in other similar compounds.
Properties
IUPAC Name |
2,2-dioxo-1,2λ6-benzoxathiin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4S/c9-7-5-13(10,11)12-8-4-2-1-3-6(7)8/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRIFZQUNPLIMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2OS1(=O)=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371276 | |
Record name | 1,2-Benzoxathiin-4(3H)-one, 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49670-47-5 | |
Record name | 1,2-Benzoxathiin-4(3H)-one, 2,2-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49670-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzoxathiin-4(3H)-one, 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dioxo-1,2λ*6*-benzoxathiin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.999 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic approaches to 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide derivatives?
A1: The most common synthetic route to 1,2-Benzoxathiin-4(3H)-one 2,2-dioxides involves the cyclization of salicylic acid derivatives. [] This approach provides a versatile platform for introducing various substituents onto the benzoxathiine core.
Q2: How does the reactivity of 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide compare to other similar heterocycles?
A2: 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide exhibits unique reactivity due to the presence of the COCH2SO2 fragment, a characteristic not previously reported for similar enol nucleophiles. [] This unique reactivity pattern opens up possibilities for novel chemical transformations and the synthesis of diverse molecular scaffolds.
Q3: Can 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide be used in multicomponent reactions?
A3: Yes, research has shown that 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide participates in multicomponent reactions, particularly three-component reactions with aldehydes and active methylene nitriles like malononitrile or ethyl cyanoacetate. [, , , ] These reactions have yielded diverse 2-amino-4H-pyran derivatives, demonstrating the versatility of this scaffold in building complex structures.
Q4: What biological activities have been reported for 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide derivatives?
A4: Due to structural similarities with the coumarin core, 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide derivatives have been investigated for anticoagulant, antimicrobial, and antitumor properties. [, ] Promising results have been observed, particularly for antimicrobial activity against Gram-positive bacteria and fungi. [, , ] Some derivatives also exhibited analgesic properties in preclinical models. []
Q5: Are there specific structural features of 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide derivatives that influence their biological activity?
A5: Research suggests that the substituents on the 2-amino-4H-pyran ring, particularly at the 4-position, significantly influence the biological activity of these compounds. [, , ] For instance, incorporating cycloalkyl groups at the 4-position resulted in enhanced antimicrobial activity against Gram-positive strains. []
Q6: What are the future directions for research on 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide?
A6: Despite its potential, research on 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide remains limited. [] Further investigation into its reactivity, particularly in multicomponent reactions, could unveil new synthetic avenues for accessing diverse and complex molecules. Expanding the exploration of its pharmacological properties, particularly its antimicrobial and analgesic activities, could lead to the development of new therapeutic agents.
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